molecular formula C22H30ClN3O3S B2854633 2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216817-36-5

2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2854633
CAS RN: 1216817-36-5
M. Wt: 452.01
InChI Key: DSYXXLDDZPHNCE-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a carboxamide moiety, which is known to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . It also contains a thieno[2,3-c]pyridine scaffold, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide moiety and the thieno[2,3-c]pyridine scaffold would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide moiety in similar compounds is known to form hydrogen bonds with various enzymes and proteins .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds similar to 2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been synthesized using both conventional and microwave-assisted methods, demonstrating the versatility and adaptability of synthetic strategies in organic chemistry. For instance, Youssef et al. (2012) explored the bromination and diazo-coupling of pyridinethiones, leading to the synthesis of isothiazolopyridines and related compounds, showcasing the diverse chemical transformations applicable to thieno[2,3-c]pyridine derivatives (Youssef, Azab, & Youssef, 2012).

Biological Activities

The modification of thieno[2,3-c]pyridine derivatives has been investigated for potential antimycobacterial activities. Nallangi et al. (2014) synthesized derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and evaluated them against Mycobacterium tuberculosis, identifying compounds with significant activity, which highlights the potential therapeutic applications of such compounds (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).

Material Science Applications

In the field of material science, compounds with similar structures have been used to synthesize novel polymers and materials. Yang et al. (1999) reported the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) derived from tert-butylhydroquinone, illustrating how modifications of the thieno[2,3-c]pyridine core can lead to materials with desirable thermal and mechanical properties (Yang, Hsiao, & Yang, 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures have been found to inhibit the activity of various enzymes and proteins .

Future Directions

Future research could involve further exploration of the biological activity of this compound, development of synthesis methods, and investigation of its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

2-[(4-butoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S.ClH/c1-4-5-12-28-16-8-6-15(7-9-16)21(27)24-22-19(20(23)26)17-10-11-25(14(2)3)13-18(17)29-22;/h6-9,14H,4-5,10-13H2,1-3H3,(H2,23,26)(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYXXLDDZPHNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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